molecular formula C15H11BrN4O B6024310 N'-[(5-bromo-1H-indol-3-yl)methylene]isonicotinohydrazide

N'-[(5-bromo-1H-indol-3-yl)methylene]isonicotinohydrazide

Cat. No. B6024310
M. Wt: 343.18 g/mol
InChI Key: FGGMPDLIMIWGLB-DJKKODMXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(5-bromo-1H-indol-3-yl)methylene]isonicotinohydrazide, also known as Br-IND, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Br-IND is a hydrazide derivative of isonicotinic acid and contains an indole ring with a bromine substituent.

Scientific Research Applications

Antimicrobial Activity

N'-[(5-bromo-1H-indol-3-yl)methylene]isonicotinohydrazide and its derivatives have been extensively researched for their antimicrobial properties. For instance, a study by Senwar et al. (2017) synthesized various derivatives and evaluated their antibacterial and antifungal activities, demonstrating significant efficacy. Similar antimicrobial assessments have been reported by Carrasco et al. (2020) and Choppara et al. (2015).

Antitubercular Activity

The compound and its analogs have shown promise in antitubercular applications. Research such as Dueke‑Eze et al. (2018) highlights the synthesis of metal complexes with the compound, exhibiting significant activity against Mycobacterium tuberculosis. Another study by Ferreira et al. (2010) supports this, showcasing the efficacy of similar derivatives against tuberculosis.

Crystal Structure Analysis

The compound's crystal structure and molecular interactions have been a focus in several studies. For instance, Saranya et al. (2017) explored the crystal structures of Schiff base derivatives, providing insights into molecular configurations and hydrogen bonding patterns.

Anti-Inflammatory and Antioxidant Properties

Research by Mokhnache et al. (2019) on a specific isatin-hydrazone derivative indicated low toxicity and high superoxide anion scavenging effect, suggesting potential anti-inflammatory and antioxidant applications.

Corrosion Inhibition

The compound's derivatives have been examined for their corrosion inhibition properties, particularly in acidic mediums. A study by Shanbhag et al. (2008) found that certain derivatives significantly inhibited mild steel corrosion, indicating potential applications in material science and engineering.

properties

IUPAC Name

N-[(E)-(5-bromo-1H-indol-3-yl)methylideneamino]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN4O/c16-12-1-2-14-13(7-12)11(8-18-14)9-19-20-15(21)10-3-5-17-6-4-10/h1-9,18H,(H,20,21)/b19-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGGMPDLIMIWGLB-DJKKODMXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CN2)C=NNC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1Br)C(=CN2)/C=N/NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(5-bromo-1H-indol-3-yl)methylene]isonicotinohydrazide

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